2-{[4-(acetylamino)phenyl]thio}benzoic acid
Overview
Description
2-{[4-(acetylamino)phenyl]thio}benzoic acid, also known as Acetaminophen Thioester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a thioester derivative of Acetaminophen, a widely used pain reliever and fever reducer. In
Scientific Research Applications
2-{[4-(acetylamino)phenyl]thio}benzoic acid has various scientific research applications. It has been studied for its potential use as an anti-inflammatory and analgesic agent. It has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-{[4-(acetylamino)phenyl]thio}benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. It may also work by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(acetylamino)phenyl]thio}benzoic acid has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Additionally, it has been shown to inhibit cell growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[4-(acetylamino)phenyl]thio}benzoic acid in lab experiments is its relatively low cost and easy synthesis method. It also has a high degree of stability and can be stored for long periods without degradation. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving 2-{[4-(acetylamino)phenyl]thio}benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine its efficacy and safety in human trials. Another area of interest is its potential use in cancer treatment. Studies are needed to determine its effectiveness in different types of cancer and its potential for use in combination with other cancer treatments. Additionally, research is needed to develop new synthesis methods that can improve the solubility and bioavailability of 2-{[4-(acetylamino)phenyl]thio}benzoic acid.
Synthesis Methods
The synthesis of 2-{[4-(acetylamino)phenyl]thio}benzoic acid involves the reaction of 2-{[4-(acetylamino)phenyl]thio}benzoic acidn with 4-mercaptobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction takes place in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 2-{[4-(acetylamino)phenyl]thio}benzoic acid.
properties
IUPAC Name |
2-(4-acetamidophenyl)sulfanylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-10(17)16-11-6-8-12(9-7-11)20-14-5-3-2-4-13(14)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNGUDKSZHDQJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263106 | |
Record name | 2-[[4-(Acetylamino)phenyl]thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Acetylamino)phenyl]thio]benzoic acid | |
CAS RN |
33923-99-8 | |
Record name | 2-[[4-(Acetylamino)phenyl]thio]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33923-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[4-(Acetylamino)phenyl]thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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